3-Hydroxy-4-methoxycinnamic acid
Overview
Description
3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a naturally occurring phenolic compound found in various plants. It is a derivative of cinnamic acid and is known for its antioxidant properties. This compound is of significant interest due to its potential health benefits and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxycinnamic acid can be achieved through several methods. One common approach involves the esterification of 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid followed by oxidation. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. Another method involves the use of 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid as a starting material, which is then subjected to a series of reactions, including esterification and oxidation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is typically performed using organic solvents, such as ethanol or methanol, and the purification involves techniques like crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Hydroxy-4-methoxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: The compound is studied for its antioxidant properties and its role in plant metabolism.
Medicine: Research has shown potential health benefits, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of cosmetics, food additives, and pharmaceuticals due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxycinnamic acid involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative pathways. By neutralizing free radicals, it helps protect cells from damage and supports overall cellular health.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A precursor to 3-Hydroxy-4-methoxycinnamic acid, known for its antimicrobial and antioxidant properties.
Ferulic Acid: Another derivative of cinnamic acid with similar antioxidant properties but differing in its substitution pattern on the phenyl ring.
Coumaric Acid: A related compound with antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups on the phenyl ring enhances its antioxidant activity compared to other similar compounds.
Biological Activity
3-Hydroxy-4-methoxycinnamic acid (also known as isoferulic acid) is a phenolic compound derived from cinnamic acid, recognized for its diverse biological activities. This article summarizes the compound's biological effects, including its antioxidant, anti-inflammatory, and potential therapeutic properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a hydroxyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This structure contributes to its biological activity, particularly in antioxidant and enzyme inhibition properties.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of this compound. It has been shown to effectively scavenge free radicals, which are implicated in various diseases due to oxidative stress.
Table 1: Antioxidant Activity of this compound
Compound | DPPH Scavenging Activity EC50 (µM) |
---|---|
This compound | 14.0 |
Ascorbic Acid | 23.0 |
Ferulic Acid | 16.0 |
The compound exhibits a notable DPPH radical scavenging activity with an EC50 value of 14 µM, indicating its effectiveness in neutralizing free radicals compared to ascorbic acid and ferulic acid .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO) and butyrylcholinesterase (BChE). These enzymes are significant in neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency of this compound
Enzyme | IC50 (µM) |
---|---|
MAO-B | 13 nM |
BChE | Moderate |
The compound shows potent inhibition of MAO-B with an IC50 value of 13 nM, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease . Additionally, it exhibits moderate activity against BChE, which is also relevant in treating cognitive disorders.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders.
In a study involving high-fat diet-induced obesity models, dietary supplementation with this compound improved insulin sensitivity and reduced hepatic steatosis, demonstrating its role in metabolic regulation .
Case Studies
- Metabolic Syndrome : A study highlighted the beneficial effects of dietary intake of this compound on metabolic syndrome parameters. It was found to reduce weight gain and improve lipid profiles in mice fed a high-fat diet .
- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it mitigated cognitive decline through antioxidant mechanisms and MAO-B inhibition .
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCVMIEKCOAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862148 | |
Record name | Isoferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-73-5 | |
Record name | Isoferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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